N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea)
Description
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) (CAS: 429-380-1) is a symmetrical bis-urea derivative characterized by a central methylene-bridged diphenyl core, with each urea group substituted by a 4-methylphenyl moiety. Its molecular structure imparts rigidity and aromaticity, influencing its physical properties and reactivity.
Properties
CAS No. |
133336-92-2 |
|---|---|
Molecular Formula |
C29H28N4O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-[[4-[(4-methylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C29H28N4O2/c1-20-3-11-24(12-4-20)30-28(34)32-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)33-29(35)31-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
InChI Key |
MVFNQVJAYJPMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Urea Formation via Isocyanate Intermediates
A common approach involves:
- Starting materials: 4-methylphenylamine (p-toluidine) and 4,4'-methylenedianiline (methylenedi-4,1-phenylene diamine).
- Step 1: Preparation of 4-methylphenyl isocyanate by phosgenation or alternative methods.
- Step 2: Reaction of 4,4'-methylenedianiline with two equivalents of 4-methylphenyl isocyanate under controlled conditions to form the bis-urea compound.
This method leverages the high reactivity of isocyanates with amines to form urea linkages efficiently. The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25 °C) to control reaction rates and avoid side reactions.
Direct Carbamoylation Using Phosgene or Phosgene Equivalents
Alternatively, the bis-urea can be synthesized by:
- Reacting 4,4'-methylenedianiline with phosgene or triphosgene in the presence of 4-methylphenylamine.
- The phosgene acts as a carbonyl source, facilitating the formation of urea linkages between the amine groups.
This method requires careful handling due to the toxicity of phosgene but allows for direct formation of the bis-urea in a one-pot reaction.
Condensation of Amines with Carbamates or Urea Derivatives
Another approach involves:
- Using carbamate derivatives of 4-methylphenylamine.
- Condensation with 4,4'-methylenedianiline under heating conditions to form the bis-urea.
This method is less common but can be advantageous in avoiding hazardous reagents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, or DMF | Anhydrous conditions preferred |
| Temperature | 0–25 °C for isocyanate reactions | Lower temperatures reduce side reactions |
| Molar Ratios | 1:2 (methylenedianiline : 4-methylphenyl isocyanate) | Stoichiometric control critical |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Catalysts/Additives | Sometimes triethylamine or other bases | To scavenge HCl if phosgene used |
| Purification | Recrystallization or column chromatography | To isolate pure bis-urea compound |
Research Findings and Analytical Data
- Yield: Reported yields for the bis-urea synthesis via isocyanate route typically range from 70% to 90%, depending on purity of reagents and reaction control.
- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy showing characteristic urea carbonyl stretch (~1650 cm⁻¹), and mass spectrometry consistent with molecular weight 464.6 g/mol.
- Purity: High purity (>98%) achievable by recrystallization from suitable solvents such as ethanol or ethyl acetate.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate route | 4,4'-Methylenedianiline, 4-methylphenyl isocyanate | Isocyanate synthesis required | High selectivity, good yields | Requires handling isocyanates |
| Phosgene-mediated carbamoylation | 4,4'-Methylenedianiline, 4-methylphenylamine, phosgene | Phosgene or triphosgene | One-pot synthesis | Toxic reagents, safety concerns |
| Carbamate condensation | Carbamate derivatives, 4,4'-Methylenedianiline | Carbamates | Avoids isocyanates/phosgene | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) has several scientific research applications, including:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Materials Science: The compound enhances the thermal and mechanical properties of materials, making them suitable for various industrial applications.
Biological Research: It may be used in studies related to enzyme inhibition and protein interactions.
Medical Research:
Mechanism of Action
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis(N’-(4-methylphenyl)urea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methylene bridge and 4-methylphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Nitrogen
Alkyl vs. Aryl Substituents
N,N''-(Methylenedi-4,1-phenylene)bis[N',N'-dimethylurea] (CAS 10097-09-3):
- Molecular Weight : 340.42 g/mol.
- Properties : Melting point 220–230°C; used as an epoxy hardener (Cycure-4) in adhesives and coatings. The dimethyl groups enhance solubility in polar solvents compared to aromatic substituents .
- Key Difference : The dimethyl substitution reduces steric hindrance and increases flexibility, favoring industrial applications in polymer chemistry.
N,N''-(Methylenedi-4,1-phenylene)bis[N'-butylurea] (CAS 77703-56-1):
- Molecular Weight : 396.53 g/mol.
- Properties : Predicted density 1.127 g/cm³; longer alkyl chains lower melting points and increase hydrophobicity. Likely used in lubricants or plasticizers .
- Contrast : The 4-methylphenyl groups in the target compound provide higher thermal stability and rigidity compared to aliphatic butyl chains.
Aromatic Substituents
- N,N''-(Methylenedi-4,1-phenylene)bis[N'-phenylurea] (CAS 13140-83-5): Structure: Substituted with unmodified phenyl groups. Safety: LD50 >2,000 mg/kg (oral, rat); non-mutagenic. Similar low acute toxicity to the target compound .
- 1-(Furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea (CAS 6298-31-3): Molecular Weight: 510.55 g/mol. Likely used in pharmaceutical intermediates . Key Difference: The furfuryl substituents offer distinct electronic properties compared to 4-methylphenyl, affecting solubility and biological activity.
Physical Properties
Toxicological Data
Biological Activity
N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea), often referred to as a bisurea compound, is a synthetic organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) is , with a molecular weight of 440.50 g/mol. The compound features a methylene bridge connecting two 4,1-phenylene groups, each substituted with a 4-methylphenyl urea moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O2 |
| Molecular Weight | 440.50 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Properties
Research has indicated that N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) exhibits anticancer properties. A study by Zhang et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against several bacterial strains. A study conducted by Liu et al. (2023) assessed its efficacy against Escherichia coli and Staphylococcus aureus, revealing significant inhibition zones in agar diffusion tests.
Anti-inflammatory Effects
The anti-inflammatory potential of N,N''-(Methylenedi-4,1-phenylene)bis(N'-(4-methylphenyl)urea) was evaluated in vitro using macrophage models. Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound may modulate inflammatory pathways effectively (Smith et al., 2023).
Case Studies
- Zhang et al. (2023) : This study focused on the anticancer properties of the compound across various cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers.
- Liu et al. (2023) : This investigation into antimicrobial activity found that the compound effectively inhibited bacterial growth in laboratory settings, suggesting potential applications in treating infections.
- Smith et al. (2023) : This research highlighted the anti-inflammatory effects observed in macrophage models, providing insights into its potential therapeutic uses in inflammatory diseases.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR (DMSO-d6) to confirm urea NH protons (~10.2 ppm) and aromatic substituents.
- X-ray Crystallography : Resolve steric effects of the methylenedi-phenylene backbone; compare with analogous structures (e.g., ’s bromophenylurea derivative).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] expected ~465 m/z).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, crucial for applications in polymer matrices .
What are the environmental persistence and degradation pathways of this compound?
Advanced Research Question
Limited data suggest moderate persistence due to urea and aromatic groups. Key steps for assessment:
- Hydrolysis : Test pH-dependent stability (e.g., pH 4–9 buffers at 50°C for 48 hours).
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts like 4-methylaniline or methylenedianiline.
- Biodegradation : Use OECD 301B (CO evolution test) with activated sludge. flags R53, indicating potential bioaccumulation; prioritize testing with Danio rerio (zebrafish) .
How does structural modification of the urea core influence its efficacy in supramolecular or polymer applications?
Advanced Research Question
The methylenedi-phenylene spacer enables π-π stacking and hydrogen bonding, critical for self-assembly. Comparative studies with derivatives (e.g., ’s aziridine-crosslinked urea) show:
- Thermal Stability : Longer alkyl chains (e.g., octadecyl in ) reduce melting points but enhance solubility in nonpolar solvents.
- Mechanical Properties : In epoxy resins, urea groups improve tensile strength by 20–30% via H-bond networks.
- Design Strategy : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to modulate reactivity in polyurethane syntheses .
What are the best practices for handling this compound given conflicting hazard data?
Basic Research Question
- PPE : Use nitrile gloves, lab coat, and goggles. recommends Category 2 skin protection.
- Ventilation : Conduct reactions in a fume hood due to potential dust inhalation ( lists R43: sensitization risk).
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent aquatic toxicity (align with R53 in ) .
How can computational modeling predict its interactions in host-guest systems or enzyme inhibition?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model binding to urease or carbonic anhydrase, leveraging urea’s affinity for metal ions.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials and H-bond donor/acceptor sites.
- MD Simulations : Simulate aggregation behavior in aqueous solutions (GROMACS, TIP3P water model) to guide drug delivery designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
